1-Metoxiphenazina

Descripción general

Descripción

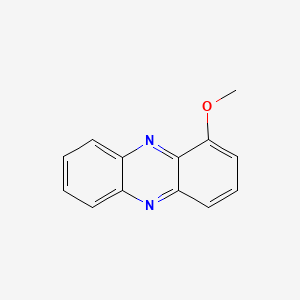

1-Methoxyphenazine is an organic compound with the molecular formula C13H10N2O. It belongs to the phenazine family, which is known for its diverse biological activities. Phenazines are heterocyclic compounds containing nitrogen atoms at positions 1 and 4 of the aromatic ring system. 1-Methoxyphenazine is characterized by a methoxy group (-OCH3) attached to the phenazine core, which influences its chemical properties and biological activities.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

1-Methoxyphenazine is explored for its potential therapeutic effects against various diseases, particularly in cancer treatment.

- Chemopreventive Properties : Research indicates that phenazines, including 1-methoxyphenazine, can induce quinone reductase 1 (QR1) and inhibit quinone reductase 2 (QR2), making them candidates for chemopreventive agents. In one study, several phenazine derivatives displayed IC values against QR1 induction and QR2 inhibition in the nanomolar range, suggesting their utility in cancer prevention .

- Anticancer Activity : The compound has shown cytotoxic effects against cancer cells. For instance, derivatives of 1-methoxyphenazine were evaluated for their ability to inhibit inducible nitric oxide synthase (iNOS) and NF-κB, which are crucial in cancer biology .

Antimicrobial Applications

Phenazines are known for their antimicrobial properties, and 1-methoxyphenazine is no exception.

- Fungal Inhibition : Recent studies have demonstrated that 1-methoxyphenazine-N10-oxide exhibits significant antifungal activity against plant pathogenic fungi such as Bipolaris maydis and Fusarium oxysporum. This suggests potential applications in agricultural settings as a natural fungicide .

- Antibacterial Activity : The compound has also been investigated for its antibacterial properties. It has shown effectiveness against methicillin-resistant Staphylococcus aureus due to its redox properties .

Organic Synthesis

In organic chemistry, 1-methoxyphenazine serves as a versatile intermediate.

- Synthesis of New Compounds : It is utilized in synthesizing various organic compounds, including novel pharmaceuticals. Its ability to undergo various chemical reactions makes it valuable for developing new materials .

Electrochemical Applications

The electrochemical properties of 1-methoxyphenazine have led to its use in sensor development.

- Electrochemical Sensors : The compound's redox-active nature makes it suitable for enhancing the sensitivity of electrochemical sensors used in environmental and biomedical applications .

Photovoltaic Devices

Research indicates that 1-methoxyphenazine contributes to the development of organic solar cells.

- Organic Solar Cells : Its incorporation into photovoltaic devices has shown promise in improving efficiency and stability, thus advancing renewable energy technologies .

Fluorescent Probes

In biological imaging, 1-methoxyphenazine is utilized as a fluorescent probe.

- Biological Imaging : It aids researchers in visualizing cellular processes with high specificity, making it an essential tool in cellular biology studies .

Case Studies and Experimental Findings

Mecanismo De Acción

Target of Action

1-Methoxyphenazine (MPZ) is a derivative of the phenazine family of chemicals, which are known for their broad-spectrum antibacterial and potential biological activities .

Mode of Action

MPZ acts as an electron mediator, facilitating electron transfer between NADH and various electron acceptors . This interaction results in the reduction of MPZ, coupled to the reoxidation of NADH produced by the lactate dehydrogenase reaction . The reduced form of MPZ can convert tetrazolium salt to a purple precipitate formazan .

Biochemical Pathways

It’s known that mpz plays a role in the redox cycling process . In the presence of specific dehydrogenases, NAD+, a ubiquitous electron carrier in nature, is reduced with various substrates . MPZ mediates the electron transfer in this process .

Pharmacokinetics

It’s known that mpz is a photochemically stable compound , suggesting that it may have good stability and potentially favorable bioavailability.

Result of Action

The molecular and cellular effects of MPZ’s action are primarily related to its role as an electron mediator. By facilitating electron transfer, MPZ can influence various biochemical reactions and processes. For instance, it can mediate the reoxidation of NADH, influencing the energy metabolism within cells .

Action Environment

The action of MPZ can be influenced by environmental factors such as pH. The electrochemical behavior of MPZ has been studied over a pH range of 1.2-12.8, demonstrating that its redox behavior is pH-dependent . This suggests that the efficacy and stability of MPZ could be influenced by the pH of its environment.

Análisis Bioquímico

Biochemical Properties

1-Methoxyphenazine acts as a stable electron carrier in biochemical reactions. It mediates electron transfer by dehydrogenases in vitro to various electron acceptors such as tetrazolium dyes or the electrode of an enzymic electric cell . This compound interacts with enzymes like lactate dehydrogenase and muscle succinate dehydrogenase, facilitating electron transport between NAD(P)H and tetrazolium dyes . The nature of these interactions is primarily non-enzymic, making 1-Methoxyphenazine a valuable tool in diagnostic assays and biochemical research.

Cellular Effects

1-Methoxyphenazine influences various cellular processes by acting as an electron mediator. It affects cell function by modifying cellular redox states and contributing to biofilm formation and architecture . This compound also impacts cell signaling pathways and gene expression by serving as an electron shuttle to alternate terminal acceptors . Additionally, 1-Methoxyphenazine has been shown to enhance bacterial survival and influence growth in plants by eliciting induced systemic resistance .

Molecular Mechanism

At the molecular level, 1-Methoxyphenazine exerts its effects through binding interactions with biomolecules and enzyme activation. It mediates electron transfer between NADH and various electron acceptors, including tetrazolium dyes . This compound’s mechanism of action involves the reduction of tetrazolium salt to purple precipitate formazan, which is a key step in visualizing dehydrogenase activities . The stable and non-enzymic nature of 1-Methoxyphenazine makes it an efficient electron carrier in biochemical assays.

Temporal Effects in Laboratory Settings

In laboratory settings, 1-Methoxyphenazine demonstrates stability and resistance to photochemical oxidation . It does not deteriorate upon storage under scattered light, making it suitable for long-term use in biochemical experiments . Over time, this compound maintains its electron transfer capabilities, ensuring consistent results in diagnostic assays and research applications.

Dosage Effects in Animal Models

The effects of 1-Methoxyphenazine vary with different dosages in animal models. At lower doses, it effectively mediates electron transfer without causing adverse effects . At higher doses, there may be potential toxic effects, including impacts on the nervous system . It is crucial to determine the appropriate dosage to avoid any toxic or adverse effects while maximizing the compound’s biochemical benefits.

Metabolic Pathways

1-Methoxyphenazine is involved in metabolic pathways that include interactions with enzymes and cofactors. It serves as an electron mediator in redox reactions, facilitating the transfer of electrons between NADH and various electron acceptors . This compound’s role in metabolic pathways contributes to its effectiveness in biochemical assays and research applications.

Transport and Distribution

Within cells and tissues, 1-Methoxyphenazine is transported and distributed through interactions with transporters and binding proteins . It mediates electron transfer by dehydrogenases, ensuring its localization and accumulation in specific cellular compartments . The compound’s transport and distribution properties are essential for its function as an electron carrier in biochemical reactions.

Subcellular Localization

1-Methoxyphenazine localizes to specific subcellular compartments, where it exerts its activity and function. It is directed to these compartments through targeting signals and post-translational modifications . The subcellular localization of 1-Methoxyphenazine is crucial for its role in mediating electron transfer and influencing cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methoxyphenazine can be synthesized through various methods. One common approach involves the condensation of 1,2-diaminobenzene with methoxy-substituted aromatic aldehydes or ketones. This reaction typically requires acidic or basic conditions to facilitate the formation of the phenazine ring system. Another method involves the oxidative cyclization of diphenylamines in the presence of oxidizing agents such as potassium permanganate or ferric chloride .

Industrial Production Methods: Industrial production of 1-Methoxyphenazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, reaction conditions, and purification methods are crucial for efficient production. Techniques such as recrystallization, chromatography, and distillation are commonly employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methoxyphenazine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert 1-Methoxyphenazine to its corresponding reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenazine ring, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.

Major Products Formed:

Oxidation: 1-Methoxyphenazine N-oxide.

Reduction: Reduced forms of 1-Methoxyphenazine.

Substitution: Various substituted phenazine derivatives.

Comparación Con Compuestos Similares

Phenazine: The parent compound of 1-Methoxyphenazine, known for its broad spectrum of biological activities.

Pyocyanin: A naturally occurring phenazine derivative with antimicrobial properties.

Phenazine-1-carboxylic acid: Another phenazine derivative with potent antimicrobial activity.

Uniqueness of 1-Methoxyphenazine: 1-Methoxyphenazine is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to other phenazine derivatives .

Actividad Biológica

1-Methoxyphenazine (MPZ) is a phenazine derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

1-Methoxyphenazine is characterized by its molecular formula and a distinct structure that contributes to its biological activity. The presence of a methoxy group at the 1-position of the phenazine ring enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry.

Antimicrobial Activity

1-Methoxyphenazine exhibits significant antimicrobial properties against various pathogens. Research indicates that it is effective against both planktonic and biofilm-forming bacteria, with notable activity against Staphylococcus aureus and other resistant strains.

Table 1: Antimicrobial Activity of 1-Methoxyphenazine

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 µM |

| Escherichia coli | 12.5 µM |

| Pseudomonas aeruginosa | 25 µM |

The compound's ability to disrupt bacterial biofilms makes it a promising candidate for treating chronic infections, particularly in cystic fibrosis patients where biofilm formation is prevalent .

Anticancer Activity

1-Methoxyphenazine has shown potent cytotoxic effects against various cancer cell lines. Studies demonstrate that it induces apoptosis in leukemia cells with an EC50 value significantly lower than that observed in normal cells, indicating selective toxicity.

Table 2: Cytotoxicity of 1-Methoxyphenazine on Cancer Cell Lines

| Cell Line | EC50 (µM) |

|---|---|

| Acute Myeloid Leukemia (HL-60) | 0.25 |

| Acute Promyelocytic Leukemia (NB4) | 0.15 |

| Breast Cancer (MCF-7) | 0.5 |

| Lung Cancer (A549) | 0.75 |

The mechanism of action appears to involve the production of reactive oxygen species (ROS), DNA intercalation, and inhibition of topoisomerases, which collectively contribute to its anticancer efficacy .

The biological activity of 1-methoxyphenazine is attributed to several mechanisms:

- DNA Intercalation : The planar structure of the phenazine ring allows it to intercalate between DNA bases, leading to disruption in replication and transcription.

- Reactive Oxygen Species Production : Upon metabolic activation, MPZ generates ROS, which can induce oxidative stress in cells, leading to apoptosis.

- Topoisomerase Inhibition : The compound inhibits topoisomerases, enzymes critical for DNA unwinding during replication, further contributing to its anticancer properties .

Case Studies

Several studies highlight the therapeutic potential of 1-methoxyphenazine:

- Study on Leukemia Cells : A study demonstrated that MPZ selectively induced apoptosis in acute myeloid leukemia cells while sparing normal hematopoietic cells. The study reported an EC50 value of 0.25 µM for HL-60 cells, showcasing its potential as a targeted therapy .

- Antimicrobial Efficacy : In another investigation focusing on biofilm-associated infections, MPZ was shown to effectively reduce biofilm formation by Staphylococcus aureus, suggesting its utility in treating persistent infections .

Propiedades

IUPAC Name |

1-methoxyphenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-16-12-8-4-7-11-13(12)15-10-6-3-2-5-9(10)14-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDGCYWJDWIJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NC3=CC=CC=C3N=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182940 | |

| Record name | 1-Methoxyphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2876-17-7 | |

| Record name | 1-Methoxyphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002876177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxyphenazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methoxyphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHOXYPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB0SBX4FRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1-Methoxyphenazine has a molecular formula of C13H10N2O and a molecular weight of 210.23 g/mol [].

A: Research suggests that 1-Methoxyphenazine acts as an electron carrier in various biological reactions. For instance, it facilitates electron transfer in Nicotinamide Adenine Dinucleotide (Phosphate) (NAD(P))-dependent dehydrogenase cytochemistry, crucial for understanding cellular metabolism [].

A: Studies demonstrate that 1-Methoxyphenazine is superior to phenazine methosulfate and meldola blue as it doesn't stain cellular components and causes minimal "nothing dehydrogenase" activity, making it the preferred choice [].

A: Cytochemical demonstration of dehydrogenase activity is independent of the concentration of 1-Methoxyphenazine used, proving effective within a range of 50-1000 μM [].

A: 1-Methoxyphenazine exhibits a pH-dependent redox behavior. Electrochemical studies show that it undergoes a 1e−, 1H+ diffusion-controlled reduction. Its oxidation occurs with a single electron loss without proton involvement in the pH range of 5–12.8 [].

A: The pKa value of 1-Methoxyphenazine is 11.2, determined from the intersection of the two segments on the Ep vs. pH plot obtained through cyclic, square wave, and differential pulse voltammetry techniques [].

A: The quasi-reversible nature of 1-Methoxyphenazine's redox process, confirmed through various electrochemical parameters, is crucial for understanding its role in mediating electron transfer reactions in biological systems [].

A: 1-Methoxyphenazine plays a vital role in developing amperometric sensors for detecting fructosyl amine compounds like fructosyl valine, a model compound for glycated hemoglobin HbA1c [].

A: 1-Methoxyphenazine is used in conjunction with a soluble molecularly imprinted catalyst (MIC) designed to mimic fructosyl amine oxidase. The MIC, immobilized on gold electrodes, specifically oxidizes fructosyl valine in the presence of 1-Methoxyphenazine, generating a detectable signal [].

A: 1-Methoxyphenazine acts as an electron acceptor in these sensors. When the MIC oxidizes fructosyl valine, 1-Methoxyphenazine accepts the released electrons, facilitating the electrochemical detection of the target molecule [].

A: While found naturally as a metabolite of certain Pseudomonas species [, ], 1-Methoxyphenazine can also be synthesized through various methods, including the Buchwald-Hartwig cross-coupling reaction, enabling further investigation into its properties and applications [, ].

A: Modifying the structure of 1-Methoxyphenazine, particularly at the C-3 and C-4 positions, significantly impacts its biological activity, especially its antichlamydial properties, highlighting the importance of structure-activity relationship studies [, ].

A: Studies have shown that 1-Methoxyphenazine derivatives, especially those modified at the C-3 and C-4 positions, exhibit potent antichlamydial activity, making them promising candidates for developing novel antichlamydial agents [, ].

A: These derivatives effectively inhibit Chlamydia infection by reducing elementary body infectivity and disrupting the Chlamydia developmental cycle, primarily by targeting the mid-stage of the bacterial growth cycle [, ].

A: 1-Methoxyphenazine is a precursor to 1-Hydroxyphenazine, a metabolite produced by Pseudomonas aeruginosa. This metabolite significantly inhibits oxygen uptake by mouse liver mitochondria, contributing to the pathogenicity of this bacterium during infection [].

A: Research identifies 1-Methoxyphenazine as one of the phenazine derivatives responsible for non-scourable yellow discoloration in fleece wool. This finding highlights the role of microbial metabolites, particularly from Pseudomonas species, in impacting wool quality [].

A: Recognizing 1-Methoxyphenazine as a contributing factor to wool discoloration paves the way for developing targeted strategies to prevent or remove this discoloration, ultimately improving wool quality and value [].

A: Studies focusing on the biosynthetic pathways of phenazine derivatives often use 1-Methoxyphenazine as a precursor. Introducing specific enzymes like PhzS and PhzM can lead to the production of various bioactive derivatives, showcasing the versatility of 1-Methoxyphenazine as a building block [, ].

A: While 1-Methoxyphenazine and its derivatives exhibit potent biological activities, research also focuses on their environmental impact. Understanding their degradation pathways and developing environmentally friendly biopesticides are crucial considerations for responsible application [].

A: Various analytical methods, including tandem mass spectrometry, are employed to identify and characterize 1-Methoxyphenazine and its derivatives, especially in complex biological samples like discolored wool [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.